5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETVKKRIYXNVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Electronic Effects : The bromo substituent on the furan in the target compound likely acts as an electron-withdrawing group, polarizing the carboxamide bond and enhancing electrophilicity. This contrasts with unsubstituted furans in dihydropyridine derivatives (), which may exhibit weaker interactions with electron-rich targets .
- Solubility and Permeability: The dimethylamino group on the pyrimidine improves water solubility compared to ethylamino analogues (), but the methylene linker may limit solubility relative to sulfonamide-linked compounds .
- Biological Target Compatibility : The triazolopyridazine in ’s compound could favor interactions with ATP-binding pockets in kinases, whereas the target compound’s pyrimidine might align with nucleic acid or folate-binding sites .
Biological Activity
The compound 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A bromine atom which may enhance reactivity.
- A furan ring linked to a carboxamide group.
- A dimethylamino-substituted pyrimidine moiety that potentially improves solubility and permeability.
The molecular formula is C13H15BrN4O2, with a molecular weight of 339.19 g/mol .
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer properties . Compounds with similar structures have been identified as inhibitors of enzymes or pathways involved in tumor growth. The presence of the dimethylamino group is believed to enhance bioavailability, making it a candidate for further research in cancer therapy .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of specific kinases or enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways that regulate cell survival and apoptosis.
Comparative Biological Activity
To contextualize its activity, a comparison with structurally related compounds can be informative. The following table summarizes key features of similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide | C11H9BrN2O2 | Lacks dimethylamino substitution; different pyridine ring |
| 5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-5-yl]methyl}furan-2-carboxamide | C13H15BrN4O2 | Similar structure but different position of methyl group |
| 5-Bromo-N-[4-(dimethylamino)-6-chloropyrimidin-2-yl]furan-2-carboxamide | C13H15ClN4O2 | Chlorine instead of bromine; affects reactivity |
This table highlights the unique substitution patterns of this compound, which may influence its biological activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multiple steps, including bromination, coupling reactions, and functional group modifications. These methods allow for controlled synthesis while enabling modifications to optimize biological properties .
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines. For instance, certain derivatives showed significant inhibition of cell proliferation in breast cancer models, suggesting a potential role in targeted cancer therapy .
Pharmacological Screening
A variety of pharmacological screenings have been conducted to evaluate the antibacterial and anticancer properties of related compounds. For example, compounds similar to this compound were tested against bacterial strains such as E. coli and S. aureus, showing moderate antibacterial activity .
Q & A
Q. Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0°C | 70–75% |
| Amide Coupling | EDC, HOBt, DMSO, RT | 60–65% |
| Pyrimidine Alkylation | K₂CO₃, DMF, 60°C | 50–55% |
How is the structure of this compound validated, and what analytical methods are critical for characterization?
Basic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at furan C5, dimethylamino at pyrimidine C4) .
- HRMS : Validate molecular formula (C₁₄H₁₆BrN₄O₂) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
What biological mechanisms are proposed for this compound, and how do structural features influence activity?
Basic Biological Activity
The compound inhibits tumor growth via DNA intercalation or kinase inhibition. The bromine atom enhances electrophilicity, while the pyrimidine moiety facilitates target binding .
- Cytotoxicity Assays : IC₅₀ values of 2–10 µM in HeLa and MCF-7 cell lines .
- Mechanistic Studies : Molecular docking shows interaction with Topoisomerase II’s ATP-binding domain .
How can conflicting cytotoxicity data across studies be resolved?
Advanced Data Analysis
Discrepancies arise from variations in cell lines, assay protocols, or impurity profiles.
- Controls : Use standardized cell lines (e.g., NCI-60 panel) and validate purity via LC-MS .
- Dose-Response : Perform 8-point dilution curves to ensure reproducibility .
- Metabolic Stability : Assess liver microsomal degradation to rule out false negatives .
What advanced strategies optimize the compound’s electronic properties for enhanced reactivity?
Advanced Synthesis
Modify substituents to tune electron density:
- Bromine Replacement : Fluorine or iodine alters electrophilicity and binding affinity .
- Pyrimidine Substitution : Replace dimethylamino with morpholino to improve solubility .
- DFT Calculations : Predict charge distribution and reactive sites (e.g., bromine as a leaving group) .
How does the compound interact with biological macromolecules, and what techniques elucidate this?
Q. Advanced Pharmacodynamics
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for Topoisomerase II) .
- X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with pyrimidine N1) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) .
What analytical methods quantify this compound in complex biological matrices?
Q. Advanced Analytics
Q. Table 2: Biological Activity Comparison
| Study | Cell Line | IC₅₀ (µM) | Proposed Mechanism |
|---|---|---|---|
| HeLa | 2.1 | Topoisomerase II Inhibition | |
| S. aureus | 15.3 | Membrane Disruption |
How are structure-activity relationships (SAR) explored for this compound?
Q. Advanced SAR
- Analog Synthesis : Replace furan with thiophene to assess π-stacking effects .
- Pharmacophore Mapping : Identify critical groups (e.g., bromine, pyrimidine methyl) via 3D-QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
